molecular formula C65H74Cl3N9O24 B1139476 盐酸诺万comycin CAS No. 213997-73-0

盐酸诺万comycin

货号 B1139476
CAS 编号: 213997-73-0
分子量: 1471.69
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Norvancomycin hydrochloride's synthesis involves complex chemical reactions that enable its production and modification for enhanced antibacterial activity. One notable approach is the synthesis of norvancomycin (NVan)-capped silver nanoparticles (Ag@NVan) which have shown notable in vitro antibacterial activities against E. coli, a Gram-negative bacterial strain (GNB). The synthesis involves preparing mercaptoacetic acid-stabilized spherical silver nanoparticles and grafting NVan to the terminal carboxyl of the mercaptoacetic acid in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (Qing-shan et al., 2007).

Molecular Structure Analysis

The molecular structure of norvancomycin hydrochloride is crucial for its antibacterial activity, with a backbone that allows for the inhibition of cell wall synthesis in Gram-positive bacteria. Comparative studies on vancomycin and norvancomycin have highlighted the importance of molecular structures such as the presence of amide bonds, sugar attachments, and specific amino acid residues essential for its activity (Williams & Kalman, 1977).

Chemical Reactions and Properties

Norvancomycin hydrochloride undergoes various chemical reactions that define its pharmacological profile. Its interactions with bacterial cell walls, specifically binding to D-alanyl-D-alanine termini, disrupt cell wall synthesis. The drug's chemical properties, such as its ability to form complexes with peptides, are essential for its bactericidal action. The stability of these complexes across a wide pH range and in different chemical environments underlines the robustness of norvancomycin's mechanism of action (Nieto & Perkins, 1971).

Physical Properties Analysis

The physical properties of norvancomycin hydrochloride, including its solubility, stability, and interaction with metal ions, play a critical role in its pharmacokinetics and pharmacodynamics. Studies on its physicochemical properties and interactions with components like Eu3+ and Pr3+ ions provide insights into its complex behavior in biological systems and its binding efficiency to target sites within bacterial cells (Nieto & Perkins, 1971).

科学研究应用

  1. 药代动力学和脑脊液渗透:诺万comycin显示出对脑脊液(CSF)的有效渗透,特别是在患有脑膜炎的患者中。这表明其治疗革兰氏阳性菌引起的脑膜炎的潜力 (Li et al., 2017).

  2. 影响血浆和脑脊液浓度的因素:一项研究表明,患者体重和引流量等因素会影响血浆和脑脊液中的诺万comycin浓度。此信息对于剂量指南至关重要,尤其是对于开颅手术后的患者 (Xingang Li et al., 2018).

  3. 对耐甲氧西林金黄色葡萄球菌(MRSA)感染的有效性:盐酸诺万comycin已显示出治疗MRSA感染的有效性。然而,强调其合理使用以获得长期疗效 (李宝林,2009).

  4. 诺万comycin药用物质中的杂质:对诺万comycin药用物质的研究导致鉴定出三种结构相关的杂质,突出了其生产中质量控制的重要性 (Zhibo Jiang et al., 2016).

  5. 在水产养殖中的应用:开发了一种检测鱼肉中万古霉素和诺万comycin的方法,表明其在水产养殖中的使用和监测 (沈青等,2020).

  6. 诺万comycin生物合成:比较基因组学和转录组学分析提供了对东方念珠菌中诺万comycin生物合成的产率和调节机制的见解 (邢兴李等,2021).

  7. 纯度控制:研究了盐酸诺万comycin纯度控制方法的改进,这对于确保其有效性和安全性至关重要 (L. Min,2003).

  8. 患者的不良反应:一项研究记录了接受诺万comycin治疗的患者的不良事件,为其在临床实践中的安全和合理使用提供了重要数据 (刘洋等,2004).

  9. 合成和抗菌活性:合成了诺万comycin封端的银纳米颗粒,对大肠杆菌表现出显着的抗菌活性,表明了潜在的新应用 (韦青杉等,2007).

  10. 神经外科患者的临床应用:对住院神经外科患者中万古霉素和诺万comycin的使用情况的分析强调了严格掌握适应症和尽量减少经验性使用的必要性,以防止耐药 (H. 欧阳&范杨,2014).

  11. 对映异构体的拆分:诺万comycin被用作手性固定相,用于拆分氨基酸衍生物的对映异构体,说明了其在分析化学中的潜力 (丁国胜等,2004).

  12. 人群药代动力学和药效学建模:这项研究提供了对患者诺万comycin的药代动力学和药效学的见解,这对于优化治疗方案至关重要 (J. 张等,2008).

  13. 牛奶中的浓度测定:开发了一种检测牛奶中万古霉素和诺万comycin残留的方法,突出了其在食品安全和公共卫生中的相关性 (王红等,2022).

  14. 仿生涂层中的抗菌活性:研究表明,钛表面上负载诺万comycin的羟基磷灰石涂层表现出优异的抗菌活性,可能在骨科手术中有用 (C. 潘等,2011).

未来方向

There are ongoing studies to develop a thermosensitive in situ gel delivery system based on Poloxamer 407 and Poloxamer 188 for ocular administration of vancomycin to treat systemic diseases . Also, there is research on the development of novel norvancomycin derivatives to combat the threat of antibiotic resistance . These could potentially be future directions for Norvancomycin hydrochloride as well.

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFHCJFZGXUAT-UMXPSMRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H74Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norvancomycin hydrochloride

CAS RN

213997-73-0
Record name Norvancomycin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORVANCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。